

Executive Summary: The "Cinderella" of Heterocycles

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Compound of Interest

Compound Name: *Azepan-1-yl(phenyl)acetonitrile*

CAS No.: 17766-41-5

Cat. No.: B185675

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In the lexicon of medicinal chemistry, six-membered rings (piperidines, pyridines) and five-membered rings (pyrrolidines) have historically dominated small-molecule drug discovery. The seven-membered azepane (hexahydroazepine) moiety, however, represents a "privileged but underutilized" scaffold. Its relative scarcity in early combinatorial libraries was not due to a lack of biological relevance, but rather the synthetic challenge of constructing medium-sized rings with high stereochemical precision.

Recent advances have shifted this paradigm.^[4] The azepane ring is now recognized for its unique conformational adaptability—occupying a "Goldilocks" zone between the rigidity of piperidines and the entropic penalty of macrocycles. This guide explores the structural rationale, pharmacological applications, and robust synthetic protocols for integrating azepane moieties into high-value drug candidates.^{[2][3]}

Structural Characteristics & Conformational Analysis

Unlike the chair-locked cyclohexane/piperidine systems, the seven-membered azepane ring exists in a dynamic equilibrium of flexible conformers. Understanding this landscape is critical

for structure-based drug design (SBDD).

The Pseudorotation Itinerary

The azepane ring possesses greater degrees of freedom than six-membered rings. Its low-energy conformations are primarily the Twist-Chair (TC) and the Twist-Boat (TB).

- Twist-Chair (TC): Generally the global minimum for unsubstituted azepane.
- Twist-Boat (TB): Only slightly higher in energy (approx. 2–3 kcal/mol), allowing the ring to "breathe" and adapt to binding pockets.
- Barrier to Inversion: The interconversion barrier is low (~10 kcal/mol), implying that azepanes can operate via an "induced fit" mechanism, molding to the active site of enzymes (e.g., glycosidases) or receptors (e.g., GPCRs).

Substituent Effects

- Gem-disubstitution: Placing two substituents on a single carbon (Thorpe-Ingold effect) can significantly rigidify the ring, locking it into a specific bioactive conformation.
- N-functionalization: The pyramidal inversion of the nitrogen atom, combined with ring puckering, allows N-substituted azepanes to project vectors into unique 3D space, often accessing hydrophobic pockets unavailable to piperidine analogues.

Pharmacological Landscape: From Diabetes to Oncology

The azepane moiety is not merely a linker; it is often the pharmacophoric core.

FDA-Approved & Clinical Azepane Agents

Drug Name	Class/Indication	Azepane Role	Mechanism of Action
Tolazamide	Sulfonylurea (T2 Diabetes)	Hydrophobic Core	Blocks channels in pancreatic β -cells; the azepane ring provides optimal lipophilicity for membrane penetration.
Bazedoxifene	SERM (Osteoporosis)	Linker/Pharmacophore	The azepane ring forms a salt bridge with Asp351 in the Estrogen Receptor (ER), crucial for its antagonist profile.
Mecillinam	Amidinopenicillin (UTI)	Side-chain	The hexahydro-1H-azepine ring enhances stability against β -lactamases and improves Gram-negative penetration.
Cetiedil	Vasodilator	Cationic Head	Blocks channels; increases RBC deformability (antisickling).
Azelastine	Antihistamine (H1)	Basic Center	The N-methylazepane moiety interacts with the anionic aspartate residue in the H1

receptor binding
pocket.

Case Study: Glycosidase Inhibition (Iminosugars)

Polyhydroxylated azepanes are potent inhibitors of glycosidases.^{[5][6][7]} They function as transition state analogues.

- Mechanism: The flexible azepane ring mimics the distorted oxocarbenium ion transition state of sugar hydrolysis more effectively than rigid piperidines (e.g., deoxynojirimycin).
- Target:
 - Galactosidase,
 - Fucosidase, and NagZ (involved in *Pseudomonas aeruginosa* antibiotic resistance).
- Key Insight: The 7-membered ring allows for the correct spatial arrangement of hydroxyl groups to engage catalytic residues (glutamate/aspartate) while accommodating the ring distortion required for catalysis.

Synthetic Strategies: Constructing the 7-Membered Ring

The synthesis of functionalized azepanes requires overcoming the entropic and enthalpic barriers of medium-ring formation.

Strategy A: Ring-Closing Metathesis (RCM)

- Description: The most versatile method for chiral azepanes. Uses Grubbs catalysts to cyclize dienes.
- Utility: Allows for the introduction of stereocenters before cyclization (using the "chiral pool" approach from sugars or amino acids).
- Constraint: Requires high dilution to avoid intermolecular polymerization.

Strategy B: Ring Expansion (Schmidt/Beckmann)

- Description: Expansion of a cyclohexanone to a caprolactam (azepan-2-one), followed by reduction.
- Utility: Excellent for accessing simple, achiral azepane cores or those with specific substitution patterns derived from available cyclohexanones.
- Schmidt Reaction: Reaction of a ketone with hydrazoic acid ().
- Beckmann Rearrangement: Rearrangement of an oxime.

Strategy C: Dearomative Ring Expansion (Emerging)

- Description: Recent work (e.g., Manchester group, 2024) utilizes the expansion of nitroarenes or benzylamines.
- Utility: Converts flat, aromatic precursors directly into 3D, -rich azepane scaffolds in few steps.

Detailed Protocol: Synthesis of a Chiral Polyhydroxylated Azepane

Objective: Synthesis of a tetrahydroxyazepane (glycosidase inhibitor precursor) via Ring-Closing Metathesis (RCM). Rationale: This route demonstrates the control of stereochemistry (from D-mannitol or similar sugar) and the efficiency of RCM for 7-membered rings.

Materials:

- Precursor: Di-O-isopropylidene-D-mannitol derived bis-vinyl amine (chiral diene).
- Catalyst: Grubbs II Catalyst (G2).
- Solvent: Dichloromethane (DCM), anhydrous, degassed.
- Reagents: Trifluoroacetic acid (TFA) for deprotection.

Step-by-Step Methodology:

- Substrate Preparation (N-Alkylation):
 - Dissolve the chiral bis-vinyl amine (1.0 equiv) in DMF.
 - Add Benzyl bromide (BnBr, 1.1 equiv) and (2.0 equiv).
 - Stir at RT for 12 h to protect the nitrogen.
 - Checkpoint: Verify mono-alkylation via TLC/LC-MS.
- Ring-Closing Metathesis (The Critical Step):
 - Dilution Rule: Prepare a 0.005 M solution of the diene in degassed DCM. Note: High dilution is mandatory to favor intramolecular cyclization over oligomerization.
 - Catalyst Addition: Add Grubbs II catalyst (5 mol%) under an Argon atmosphere.
 - Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor the disappearance of the starting diene by TLC.
 - Quenching: Add DMSO (50 equiv relative to catalyst) and stir for 12 h to sequester the ruthenium species, or use a commercial scavenger resin.
 - Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc).
 - Result: Unsaturated azepine derivative.[7]
- Functionalization (Dihydroxylation):
 - Dissolve the azepine in acetone/water (4:1).
 - Add N-Methylmorpholine N-oxide (NMO, 2.0 equiv) and (catalytic, 1 mol%).

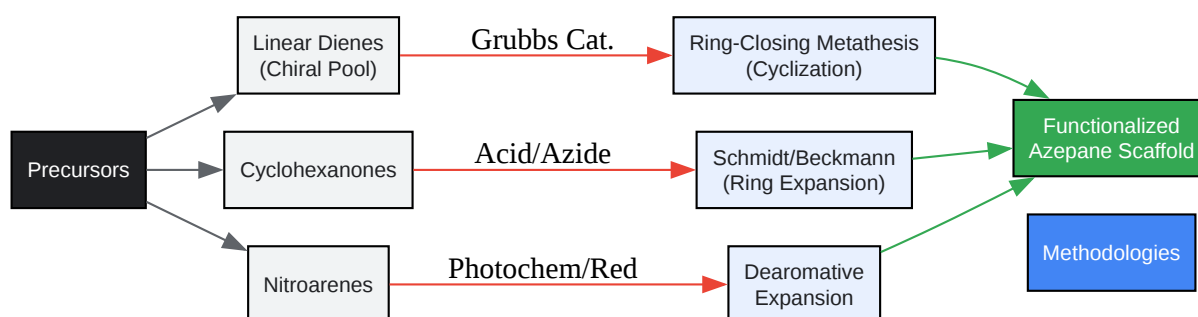
- Stir at RT for 6 h. This installs the final hydroxyl groups with syn-stereospecificity relative to the existing chiral centers.
- Quench with saturated .
- Deprotection:
 - Hydrogenolysis (, Pd/C) to remove the benzyl group and reduce any remaining double bonds if necessary.
 - Acid hydrolysis (TFA/Water) if acetonide protecting groups were used on the sugar backbone.

Validation Criteria:

- ¹H NMR: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of ring protons.
- Mass Spec: Confirm the molecular ion .

Visualizations

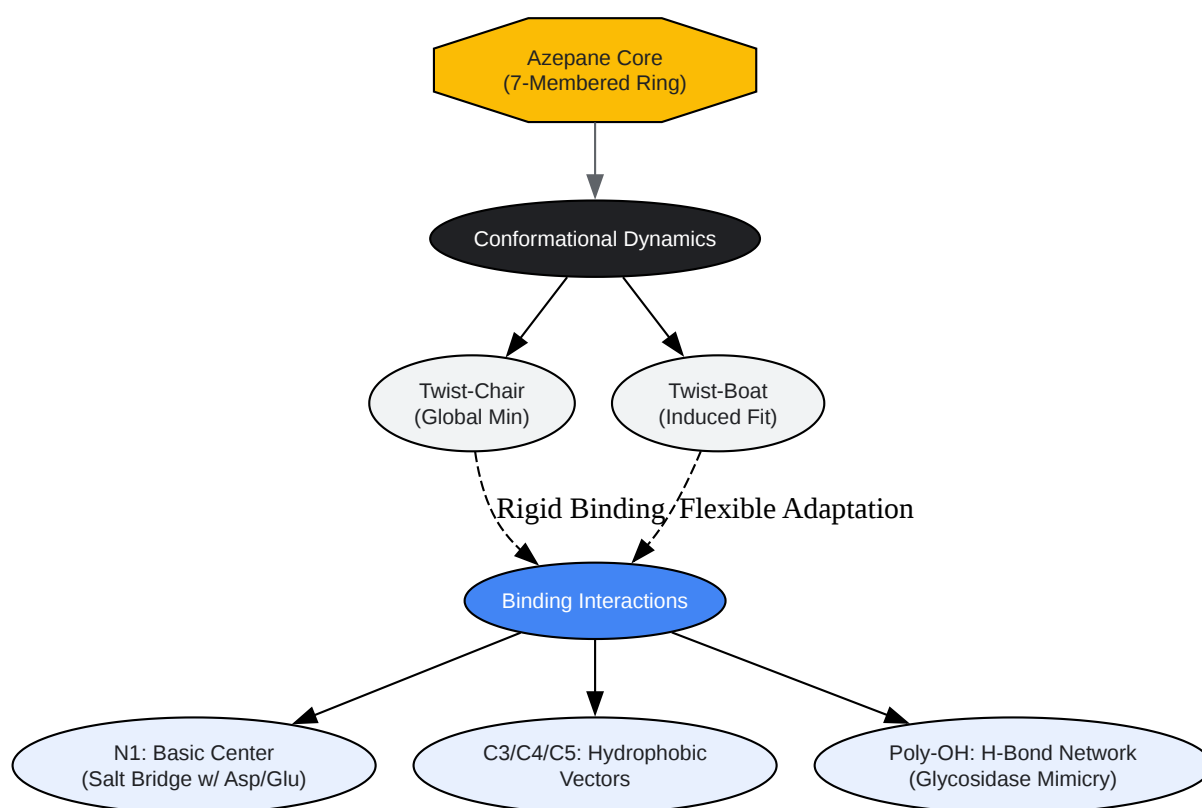
Diagram 1: Synthetic Access Strategies for Azepane Scaffolds



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Caption: Comparison of three primary synthetic routes to access the azepane core, highlighting precursor diversity.

Diagram 2: Azepane Pharmacophore & Conformational Logic



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Caption: The relationship between azepane conformational flexibility (Twist-Chair/Boat) and specific pharmacophoric binding events.

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